molecular formula C17H15N5O2 B13723173 methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate

methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate

Cat. No.: B13723173
M. Wt: 321.33 g/mol
InChI Key: RVUSENKHCOWPBB-UHFFFAOYSA-N
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Description

Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridoindole core structure, which is fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Construction of the Pyridoindole Core: The pyridoindole core can be constructed using a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Coupling of the Triazole and Pyridoindole Units: The triazole and pyridoindole units are then coupled through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the pyridoindole core, potentially leading to the formation of dihydropyridoindole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Dihydropyridoindole derivatives.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate involves its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with nucleic acids and proteins, while the pyridoindole core can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate: Lacks the dimethyl substitution on the triazole ring.

    Ethyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate is unique due to the presence of both the dimethyl-substituted triazole ring and the pyridoindole core. This combination imparts distinct electronic and steric properties, enhancing its interaction with biological targets and making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

methyl 3-(3,5-dimethyltriazol-4-yl)-5H-pyrido[3,2-b]indole-7-carboxylate

InChI

InChI=1S/C17H15N5O2/c1-9-16(22(2)21-20-9)11-7-14-15(18-8-11)12-5-4-10(17(23)24-3)6-13(12)19-14/h4-8,19H,1-3H3

InChI Key

RVUSENKHCOWPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3)C=C(C=C4)C(=O)OC)N=C2

Origin of Product

United States

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